Narcotoline hemiacetal

説明

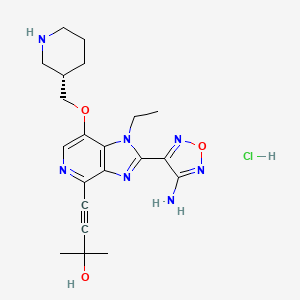

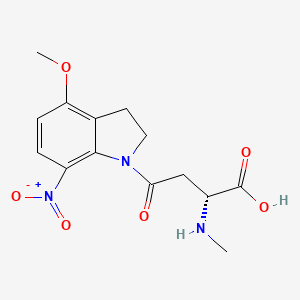

Narcotoline hemiacetal is an opiate alkaloid chemically related to noscapine . It binds to the same receptors in the brain as noscapine to act as an antitussive . It can be obtained from the opium poppy, Papaver somniferum .

Synthesis Analysis

The only substrate, 4’-O-desmethyl-3-O-acetylpapaveroxine, is a seco-berbine pathway intermediate that undergoes ester hydrolysis subsequent to 4’-O-methylation leading to the formation of narcotine hemiacetal . In the absence of 4’-O-methylation, a parallel pathway yields narcotoline hemiacetal .

Molecular Structure Analysis

The molecular formula of Narcotoline hemiacetal is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .

Chemical Reactions Analysis

The conversion of an alcohol and aldehyde (or ketone) to a hemiacetal (or hemiketal) is a reversible process . In the absence of 4ʹ-O-methylation, a parallel pathway yields narcotoline hemiacetal .

Physical And Chemical Properties Analysis

The molecular formula of Narcotoline hemiacetal is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .

科学的研究の応用

Protective Group in Noscapine Biosynthesis : Narcotoline hemiacetal plays a critical role in the biosynthesis of noscapine in the opium poppy. It is formed through a series of enzymatic transformations, with acetylation introducing a protective group that is later hydrolyzed, triggering rearrangement to a cyclic hemiacetal (Dang, Chen, & Facchini, 2015).

Heterodimeric O-methyltransferases : In the biosynthesis pathway of noscapine, narcotoline hemiacetal is formed in a parallel pathway when there is an absence of 4'-O-methylation, indicating its relevance in the alternate biosynthetic routes of noscapine (Park, Chen, Lang, Ng, & Facchini, 2018).

Synthetic and Stereochemical Studies : Narcotoline hemiacetal has been a subject of synthetic and stereochemical studies, indicating its significance in organic chemistry and potential applications in drug synthesis (Rozwadowska & Matecka, 1991).

Engineering Biosynthesis in Yeast : The biosynthesis of noscapine, involving narcotoline hemiacetal, has been reconstituted in yeast. This provides a platform for producing noscapine and related intermediates for drug discovery and research (Li & Smolke, 2016).

特性

IUPAC Name |

(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVHOVYYIXFWLJ-JUAJCIKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Narcotoline hemiacetal | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)